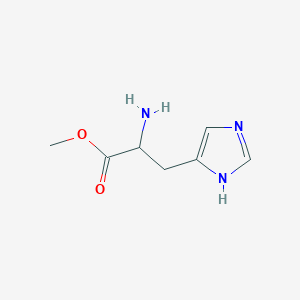

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are a class of organic compounds that are pivotal intermediates in a wide range of chemical syntheses. nih.gov They are derived from amino acids by the esterification of the carboxylic acid group. pearson.com This chemical modification is crucial as it protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions, particularly during peptide synthesis. nih.gov

The esterification of amino acids, including the formation of methyl 2-amino-3-(1H-imidazol-4-yl)propanoate from histidine, is a fundamental reaction. Various methods have been developed for this transformation, often employing reagents like methanol (B129727) in the presence of an acid catalyst such as gaseous hydrochloric acid, sulfuric acid, or trimethylchlorosilane. nih.govgoogle.com The resulting amino acid methyl esters are important precursors for creating peptides, pharmaceuticals, and chiral compounds. nih.gov Their enhanced solubility in organic solvents, compared to the parent zwitterionic amino acids, makes them more amenable to a variety of synthetic conditions. chemimpex.com

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

| Synonyms | L-Histidine methyl ester, Methyl L-histidinate |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

Note: Data sourced from multiple references. vulcanchem.comchemspider.commyskinrecipes.com

Significance as a Histidine Derivative

This compound is the methyl ester of the amino acid histidine. vulcanchem.com The defining feature of this derivative is the presence of the imidazole (B134444) side chain, which imparts unique chemical properties and biological activity. vulcanchem.com The esterification of histidine's carboxyl group to form the methyl ester modifies its reactivity and physical properties, making it a specialized tool for researchers.

One key advantage of using this derivative, often in its more stable dihydrochloride (B599025) salt form, is its improved solubility and stability in various solutions, which is beneficial for experimental work. chemimpex.com This characteristic is particularly useful in biochemical research, where it serves as a substrate for studying enzyme kinetics and mechanisms, especially for enzymes that interact with histidine residues. vulcanchem.comchemimpex.com Furthermore, its role as a precursor allows for the synthesis of other biochemical substances, providing a foundational molecule for further chemical elaboration. pubcompare.ai

Overview of Research Trajectories for this compound

The unique structure of this compound has led to its application in diverse areas of scientific investigation. Its research trajectories are primarily focused on its utility in synthesis, biochemical assays, and structural studies.

In synthetic chemistry, it is a key reactant for creating a variety of complex molecules. Research has demonstrated its use in the Pictet-Spengler reaction with aldehydes to produce imidazopyridine derivatives. It is also employed in the synthesis of metal-chelating ligands and zwitterionic polypeptides through reactions with methacryloyl chloride and poly(α,β-L-aspartic acid), respectively. These applications highlight its importance as a versatile building block in medicinal and materials chemistry.

In the realm of biochemistry and cell biology, it is utilized in metabolic studies and as a component in cell culture media to support the growth of various cell lines. vulcanchem.comchemimpex.com A significant area of research involves its function as an irreversible inhibitor of histidine decarboxylase, an enzyme responsible for converting histidine to histamine (B1213489). vulcanchem.com This property makes it a valuable tool for investigating histamine synthesis, metabolism, and its role in physiological processes like allergic responses. vulcanchem.com

Furthermore, structural biology studies have employed this compound to gain deeper insights into molecular architecture. For instance, gas-phase H/D exchange experiments combined with quantum chemical calculations have been used to elucidate the bonding and structure of protonated histidine methyl ester, providing fundamental data on its structural characteristics. vulcanchem.com

Table 2: Selected Research Applications

| Research Area | Specific Application | Reference |

|---|---|---|

| Organic Synthesis | Synthesis of imidazopyridine derivatives | |

| Synthesis of metal-chelating ligands | ||

| Synthesis of zwitterionic polypeptides | ||

| Biochemistry | Substrate in enzymatic assays | vulcanchem.comchemimpex.com |

| Irreversible inhibitor of histidine decarboxylase | vulcanchem.com | |

| Component in cell culture media | chemimpex.com |

| Structural Biology | Gas-phase structure studies | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902598 | |

| Record name | NoName_3125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-87-9 | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Methyl 2 Amino 3 1h Imidazol 4 Yl Propanoate

Direct Esterification Approaches

Direct esterification of histidine with methanol (B129727) stands as the most common and straightforward method for the synthesis of its methyl ester. This approach typically involves the use of an acid catalyst to facilitate the reaction.

Acid-Catalyzed Esterification of Histidine

The acid-catalyzed esterification of histidine is a widely employed method for the synthesis of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. This reaction is typically carried out by suspending L-histidine in methanol, followed by the addition of an acid catalyst. A variety of acid catalysts can be utilized for this transformation, with thionyl chloride (SOCl₂), acetyl chloride, and trimethylchlorosilane (TMSCl) being the most common. nih.gov

One established procedure involves the dropwise addition of thionyl chloride to a suspension of L-histidine in methanol at 0°C. The reaction mixture is then refluxed for a period, and upon completion, the solvent is removed to yield the product, typically as a dihydrochloride (B599025) salt, in high yields. mdpi.comnih.gov For instance, a reported synthesis using this method achieved a 92% yield of the desired product. mdpi.com Another approach utilizes trimethylchlorosilane in methanol at room temperature, which offers the advantages of milder reaction conditions and still provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov

The general reaction can be summarized as follows:

L-Histidine + Methanol --(Acid Catalyst)--> (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the acid-catalyzed esterification of histidine is influenced by several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

While a comprehensive study dedicated solely to the optimization of this specific reaction is not extensively detailed in the reviewed literature, general principles of esterification optimization can be applied. For instance, increasing the reaction time and employing a reflux temperature are common strategies to drive the equilibrium towards the product side. In one documented procedure using thionyl chloride, the reaction was refluxed for 6 hours, and in some cases, recharged with additional catalyst and refluxed for a further 6 hours to ensure complete conversion. mdpi.com

The choice of catalyst also plays a significant role. While thionyl chloride is effective, the use of trimethylchlorosilane presents a milder alternative that can be advantageous in the presence of sensitive functional groups. nih.gov The work-up procedure is also a critical step; after the reaction, the excess methanol and catalyst are typically removed under reduced pressure, and the resulting crude product may be washed with suitable organic solvents to remove impurities. mdpi.com

| Parameter | Condition 1 | Condition 2 | Yield | Reference |

| Catalyst | Thionyl Chloride | Trimethylchlorosilane | High (e.g., 92%) | mdpi.com |

| Solvent | Methanol | Methanol | Good to Excellent | nih.gov |

| Temperature | Reflux | Room Temperature | - | nih.govmdpi.com |

| Reaction Time | 6-12 hours | Variable | - | mdpi.com |

Stereoselective Synthesis of Enantiomers of this compound

The stereochemistry of this compound is of paramount importance, particularly in pharmaceutical applications where only one enantiomer may possess the desired biological activity. Consequently, methods for the stereoselective synthesis of both the (S) and (R) enantiomers have been developed.

Enantioselective Pathways to (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

The most direct and widely used method for the synthesis of the (S)-enantiomer of this compound is to start with the naturally occurring amino acid, L-histidine, which possesses the (S)-configuration. The direct esterification methods described in section 2.1, when applied to L-histidine, will yield the corresponding (S)-methyl ester, preserving the stereochemistry at the α-carbon. The acid-catalyzed esterification using reagents like thionyl chloride or trimethylchlorosilane in methanol proceeds without racemization at the chiral center. nih.govmdpi.com

Enantioselective Pathways to (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

The synthesis of the (R)-enantiomer, corresponding to D-histidine methyl ester, requires a different approach since D-histidine is not as readily available as its L-counterpart. A key method for obtaining D-histidine derivatives is through the asymmetric transformation of L-histidine.

One patented method describes the preparation of D-histidine from L-histidine via an asymmetric transformation. This process involves reacting L-histidine with (+)-tartaric acid and salicylaldehyde (B1680747) in acetic acid. This results in the formation of crude D-histidine bitartrate (B1229483), which can then be purified. To obtain the desired methyl ester, the purified D-histidine bitartrate is treated with methanol and dry HCl gas. This procedure yields D-histidine methyl ester dihydrochloride, the (R)-enantiomer of the target compound. google.com

Enzymatic Approaches in Stereoselective Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. In the context of this compound, enzymes, particularly proteases and lipases, can be employed for the stereoselective synthesis or resolution of its enantiomers.

Enzymatic resolution via the hydrolysis of racemic amino acid esters is a well-established technique. nih.gov This process involves the use of an enzyme that selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For instance, a racemic mixture of this compound could be subjected to enzymatic hydrolysis where, for example, a lipase (B570770) selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted (R)-ester. Enzymes like α-chymotrypsin and subtilisin have been used for the resolution of various amino acid esters. nih.gov

More recently, a "PluriZyme," an artificial enzyme with both protease and esterase activities, has been designed. This engineered biocatalyst was shown to be capable of the one-pot cascade synthesis of L-histidine methyl ester from the dipeptide L-carnosine in the presence of methanol, achieving a 55% conversion in 24 hours. This demonstrates the potential of engineered enzymes for the direct and stereoselective synthesis of the (S)-enantiomer.

| Enzyme Type | Application | Selectivity | Reference |

| Proteases (e.g., α-chymotrypsin, subtilisin) | Resolution of racemic amino acid esters | Enantioselective hydrolysis | nih.gov |

| Lipases | Resolution of racemic amino acid esters | Enantioselective hydrolysis | nih.gov |

| Engineered PluriZyme | Direct synthesis from a dipeptide | Stereoselective for L-enantiomer |

Alternative Synthetic Routes to this compound

Beyond the standard direct esterification of L-histidine, alternative routes have been developed to achieve higher yields, selectivity, or to synthesize specific derivatives. These methods often involve the strategic modification of the histidine molecule before or during the esterification process.

The synthesis of this compound and its derivatives can be effectively achieved by utilizing histidine precursors that have been modified with protecting groups. This strategy is employed to control the reactivity of the various functional groups within the histidine molecule—namely the α-amino group, the carboxylic acid group, and the imidazole (B134444) ring nitrogens.

One common approach involves the protection of the α-amino and one of the imidazole nitrogen atoms. For instance, the use of L-Na,3-dibenzoylhistidine as a starting material allows for selective reactions at other positions. researchgate.net Alkylation of this protected precursor, followed by hydrolysis, can yield specific N-alkylated histidine methyl esters. researchgate.net This method provides a controlled pathway to derivatives that are otherwise difficult to synthesize.

Another strategy involves the conversion of L-histidine into an intermediate where the amino group is protected, for example, with a Boc (tert-butyloxycarbonyl) group. The protected histidine can then be esterified. This approach is exemplified in the synthesis of histidine-based surfactants, where Boc-His(Boc)-OSu is reacted with various alcohols to form esters. nih.gov Subsequent removal of the protecting groups yields the desired amino acid ester.

A summary of modified precursors and their synthetic applications is presented below.

| Precursor | Modifying Groups | Synthetic Application | Key Intermediates |

| L-Histidine | Nα,3-dibenzoyl | Synthesis of L-1-methyl- and L-1-ethylhistidine methyl esters. researchgate.net | Methyl ester of L-Na,3-dibenzoylhistidine |

| L-Histidine | Nα-Boc, Nτ-Boc | Synthesis of various histidine esters for surfactant production. nih.gov | Boc-His(Boc)-OSu |

| L-Histidine | N-methoxycarbonyl | Preparation of N(π)-methyl-L-histidine derivatives. google.com | Compound (III) (protected imidazole) |

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced solvent use, and lower waste generation. Protocols have been developed that are suitable for one-pot reactions involving multiple consecutive protection steps. researchgate.net

The concept of sequential, one-pot, multicomponent reactions is particularly relevant. semanticscholar.org While not directly applied to the target molecule in the cited literature, the principle involves combining several reactants in a single pot to form a complex product in a cascade of reactions. For instance, a one-pot reaction for synthesizing imidazole derivatives might involve the initial formation of an imine, followed by condensation and cyclization with other reagents added sequentially to the same reaction vessel. semanticscholar.org This approach minimizes intermediate workup and purification steps, aligning with the goals of process intensification and green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes for fine chemicals and active pharmaceutical ingredients. unibo.it This involves a focus on environmentally benign solvents, efficient catalysts, and maximizing atom economy to minimize waste.

The choice of solvent is a primary concern in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net Traditional esterification and peptide coupling reactions frequently use hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF).

Recent research has focused on identifying safer, more sustainable alternatives. A solvent-reagent selection guide for Steglich-type esterifications highlights dimethyl carbonate (DMC) as a greener substitute for conventional solvents. rsc.org Furthermore, solvent-free reaction conditions represent an ideal scenario. researchgate.net Mechanochemistry, using techniques like high-speed ball-milling (HSBM), enables solvent-free esterification, thereby avoiding the use of harmful and toxic solvents entirely. nih.gov

The table below compares traditional solvents with their greener alternatives for esterification reactions.

| Solvent Type | Example(s) | Environmental/Safety Issues | Greener Alternative(s) |

| Traditional Halogenated | Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC) | Dimethyl Carbonate (DMC), 2-Methyltetrahydrofuran (2-MeTHF) |

| Traditional Polar Aprotic | N,N-Dimethylformamide (DMF) | Reproductive toxicity, high boiling point (difficult to remove) | Cyrene, N-Butylpyrrolidinone (NBP) |

| Green Approach | N/A | N/A | Solvent-free conditions (mechanochemistry, neat reaction) researchgate.netnih.gov |

Green catalysts are designed to be highly efficient, selective, and reusable, minimizing waste and avoiding the use of toxic materials. In the context of synthesizing imidazole-containing compounds and performing esterifications, several green catalytic approaches are available.

For the synthesis of the imidazole core, heterogeneous nanocatalysts, such as copper-impregnated magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), have been used for the rapid and efficient synthesis of imidazole derivatives under solvent-free conditions. rsc.org These catalysts can be easily recovered using a magnet and reused for multiple reaction cycles with no significant loss of activity. rsc.org Another green catalyst, hydrotalcite (a layered double hydroxide), has been synthesized by a simple grinding method and used effectively for the synthesis of benzimidazoles under solvent-free conditions. rsc.orgresearchgate.net

For the esterification step, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) can replace traditional homogeneous acid catalysts such as sulfuric acid. researchgate.net These solid catalysts are easily separated from the reaction mixture, are less corrosive, and can be regenerated and reused, simplifying product purification and reducing waste streams. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. jocpr.com

The direct Fischer esterification of L-histidine with methanol is a condensation reaction that produces water as the only byproduct. This reaction has a relatively high theoretical atom economy.

Reaction: C₆H₉N₃O₂ (Histidine) + CH₄O (Methanol) → C₇H₁₁N₃O₂ (Methyl Histidinate) + H₂O (Water)

The atom economy can be calculated as: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Histidine | C₆H₉N₃O₂ | 155.15 |

| Methanol | CH₄O | 32.04 |

| This compound | C₇H₁₁N₃O₂ | 169.18 |

Atom Economy = (169.18 / (155.15 + 32.04)) x 100 = 90.4%

Reactivity and Chemical Transformations of Methyl 2 Amino 3 1h Imidazol 4 Yl Propanoate

Hydrolysis Reactions of the Ester Moiety

The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and methanol (B129727). This transformation can be controlled to achieve specific synthetic outcomes.

The most fundamental hydrolysis reaction of methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is its complete de-esterification to yield the parent amino acid, L-histidine. This conversion is typically achieved under basic conditions. researchgate.net Alkaline hydrolysis using aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) under heating can effectively drive the reaction to completion. researchgate.net Milder conditions, such as using lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane at room temperature, are also effective and can be preferable when dealing with sensitive substrates. researchgate.netmdpi.com Additionally, prolonged treatment with aqueous ammonia (B1221849) can achieve hydrolysis, which is a relevant consideration in the context of peptide synthesis and deprotection strategies. beilstein-journals.org

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt of histidine. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free amino acid, L-histidine.

The choice of base and solvent system allows for a degree of control. For example, the use of LiOH at lower temperatures allows for a milder de-esterification compared to harsher methods involving NaOH or KOH at reflux. researchgate.net This control is crucial to prevent side reactions or degradation of other functional groups present in more complex derivatives of the starting ester. In peptide chemistry, the selective cleavage of the ester in the presence of other protecting groups is a key strategic consideration. nih.gov

Derivatization at the Amino Group

The primary alpha-amino group is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide variety of substituents through acylation, alkylation, and condensation reactions.

Acylation of the amino group is a common transformation used to form amide bonds. This is often done to protect the amine functionality during subsequent reactions or to synthesize N-acyl amino acid derivatives. Reagents such as acyl chlorides or anhydrides are frequently used. For example, the amino group of histidine methyl ester can be acylated with benzoyl chloride to form N-benzoyl-L-histidine methyl ester. Friedel-Crafts acylation represents another pathway for modifying amino acid derivatives, though it typically involves the acylation of an aromatic ring, the principles of using activated acyl donors are relevant. nih.gov

Alkylation introduces alkyl groups onto the amino nitrogen. Reductive alkylation (or reductive amination) is a widely used method where the amino ester is first condensed with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ to the corresponding N-alkylated amine. chimia.ch Direct alkylation with alkyl halides can also be performed, though it carries the risk of over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. The reactivity of the imidazole (B134444) ring nitrogens can also lead to side reactions during alkylation. nih.gov To achieve selective α-amino group alkylation, it is often necessary to first protect the imidazole ring. tandfonline.com

| Alkylating Agent/Method | Product | Key Findings | Reference |

|---|---|---|---|

| Reductive Alkylation (various aldehydes) | N-Alkyl-α-amino methyl esters | An effective method for preparing N-benzyl and other N-alkyl derivatives from α-amino methyl ester hydrochlorides. | chimia.ch |

| Methyl Iodide (on a protected histidine derivative) | α-Methylhistidine derivative | Catalytic phase-transfer alkylation allows for methylation at the α-carbon after forming a Schiff base at the amino group. | tandfonline.com |

| Methyloxirane | N-(2-hydroxypropyl)-L-histidine methyl ester | Alkylation occurs at the amino group, but also competitively at the imidazole ring nitrogens. | |

| 8-phenyloctan-1-ol (under Mitsunobu conditions) | N(α)-protected, N(π)-(8-phenyloctyl)-L-histidine Methyl Ester | Demonstrates alkylation on the imidazole ring, highlighting the nucleophilicity of the ring nitrogens. | nih.gov |

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. ijacskros.comnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

For instance, histidine methyl ester can be reacted with p-chlorobenzaldehyde to form the corresponding Schiff base. mdpi.comtandfonline.com This imine functionality is not only a stable derivative in its own right but also serves as a crucial intermediate. As mentioned previously, it is the intermediate in reductive amination reactions. chimia.ch Furthermore, the formation of a Schiff base can protect the amino group and activate the α-carbon for reactions such as alkylation. tandfonline.com The reaction is reversible and the imine can be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com In the presence of a metal ion like nickel(II), the Schiff base formed from an amino acid and an imidazole-2-carboxaldehyde can undergo tautomerization from the expected aldimine to a more stable ketimine form. mdpi.com

Modifications of the Imidazole Ring

The imidazole ring of histidine and its esters is aromatic and contains two nitrogen atoms, denoted as pros (π, near the side chain) and tele (τ, far from the side chain). nih.gov Both nitrogens have lone pairs of electrons, but the τ-nitrogen is generally more basic and nucleophilic. The ring itself can undergo various modifications, most notably alkylation at the nitrogen atoms.

Alkylation of the imidazole ring is a common reaction but can be complex due to the presence of the two different nitrogen atoms. nih.gov The reaction of N(α)-protected histidine methyl ester with alkylating agents can lead to a mixture of N(π)- and N(τ)-alkylated products. nih.gov For example, under Mitsunobu conditions, alkylation can occur unexpectedly at the N(π) position. nih.gov Specialized enzymes can also add methyl groups to the imidazole nitrogens, which alters the chemical properties of the ring. nih.gov

To achieve regioselective modification of the imidazole ring, protecting groups are often employed. The trityl (Trt) and tosyl (Ts) groups are commonly used to protect one of the imidazole nitrogens, directing subsequent reactions to the other nitrogen or to other parts of the molecule. mdpi.comnih.gov The choice of protecting group and reaction conditions can thus provide a synthetic handle to control the site of modification on the imidazole ring.

| Reaction Type | Reagent/Condition | Site of Modification | Product Example | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl triflate (generated in situ) | N(π) | N(α)-Fmoc-N(π)-alkyl-histidine derivative | nih.gov |

| Alkylation | Methyloxirane | N(π) and N(τ) | N-benzoyl-N'-(2-hydroxypropyl)-L-histidine methyl ester | |

| Methylation | CARNMT1 (enzyme) | Imidazole Nitrogens | Methylated histidine residues | nih.gov |

| Protection | Trityl chloride (TrCl) | N(τ) | N(α)-Fmoc-[N(τ)-Trt]-His methyl ester | nih.gov |

| Protection | Tosyl chloride (TsCl) | Imidazole Nitrogen | N(α)-protected-N(τ)-tosyl-histidine derivative | mdpi.com |

N-Alkylation and N-Substitution Reactions

The imidazole ring of this compound is susceptible to alkylation, but controlling the regioselectivity between the N-π and N-τ positions can be challenging. The outcome of N-alkylation is often dependent on the use of protecting groups on the α-amino group and the other imidazole nitrogen.

Research has demonstrated that regiospecific synthesis of N(π)-substituted histidines can be achieved by utilizing N(τ)-protected histidine derivatives. nih.gov For instance, N(α), N(τ)-bis(tert-butoxycarbonyl)-L-histidine methyl ester can be reacted with an alkyl triflate, generated in situ, to yield the corresponding N(π)-alkylated product. nih.gov Similarly, N(τ)-trityl protection has been employed to direct alkylation to the N(π) position using alkyl halides, although these conditions may require elevated temperatures or prolonged reaction times. nih.gov

A common strategy involves the protection of the more accessible N-τ nitrogen, allowing for subsequent alkylation at the N-π position. For example, the interaction of L-histidine methyl ester with N,N′-carbonyldiimidazole results in ring closure between the α-amino nitrogen and the N-π nitrogen. researchgate.net Alkylation of this resulting cyclic compound then occurs specifically at the N-τ position. researchgate.net Subsequent hydrolysis affords the L-Nτ-alkylhistidine derivatives in high yield. researchgate.net

The choice of alkylating agent and reaction conditions plays a crucial role. Trialkyloxonium tetrafluoroborates have been used effectively for the methylation and ethylation of protected L-histidine methyl ester derivatives. researchgate.net Studies have also investigated unanticipated alkylation at the N(π) position under Mitsunobu reaction conditions, highlighting the nucleophilic character of the imidazole nitrogen. nih.gov

| Reaction Type | Substrate | Reagents | Product | Key Findings | Reference |

| N(π)-Alkylation | N(α), N(τ)-bis(Boc)-L-histidine methyl ester | Alkyl triflate (from alcohol + Tf₂O, DIPEA) | N(α), N(τ)-bis(Boc)-N(π)-alkyl-L-histidine methyl ester | Regiospecific alkylation at the N(π) position is achieved with N(τ)-Boc protection. | nih.gov |

| N(τ)-Alkylation | (7S)-5,6,7,8-tetrahydro-7-(methoxycarbonyl)-5-oxoimidazo[1,5-c]pyrimidine | Alkyl halide or Trialkyloxonium tetrafluoroborate | (7S)-2-alkyl-...-pyrimidinium salt (precursor to N(τ)-alkylhistidine) | Ring formation between Nα and Nπ directs alkylation to the Nτ position. | researchgate.net |

| N(π)-Alkylation | N(α)-Fmoc-[N(τ)-Trt]-His methyl ester | Alkyl triflate (in situ) | N(α)-Fmoc-[N(π)-alkyl, N(τ)-Trt]-His methyl ester | High-yield N(π)-alkylation can be achieved at room temperature using in situ generated alkyl triflates. | nih.gov |

Halogenation and Other Electrophilic Aromatic Substitution Analogues

The imidazole ring of histidine is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution reactions, including halogenation. While the literature specifically detailing the halogenation of this compound is sparse, the reactivity can be inferred from studies on histidine and its derivatives.

The halogenation of saturated hydrocarbons typically proceeds via a free-radical pathway, but for aromatic compounds like the imidazole ring, electrophilic halogenation is the more common mechanism. wikipedia.org The positions on the imidazole ring most susceptible to electrophilic attack are C2 and C5 (or C4, depending on the tautomeric form). The reaction is influenced by the nature of the halogen, with fluorine and chlorine being more reactive agents than bromine. wikipedia.org

In biological systems, enzymatic halogenation is a well-known process. Haloperoxidases, for example, catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide to generate a reactive electrophilic halogen species, which then halogenates a suitable organic substrate. nih.gov Flavin-dependent halogenases represent another class of enzymes capable of performing regioselective halogenation on aromatic substrates. nih.gov While these enzymes typically act on more complex substrates, their mechanisms underscore the inherent reactivity of moieties like the imidazole ring towards electrophilic halogenating agents. Studies have shown that tyrosine residues are often the preferential site for halogenation in peptides, but halogenated histidines have also been identified. researchgate.net

Coordination Chemistry of this compound

This compound is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. Its coordination behavior is largely dictated by the donor atoms present in its structure.

Ligand Properties in Metal Complex Formation

The primary coordinating sites in this compound are the nitrogen atom of the α-amino group and the imino nitrogen atoms (N-π and N-τ) of the imidazole ring. nih.govmdpi.com Unlike L-histidine, where the carboxylate group provides a key coordination site, the esterification in this compound reduces the coordinating ability of the carboxyl group, although the carbonyl oxygen could potentially be involved in weaker interactions. specman4epr.com

This arrangement allows the molecule to act as a bidentate or tridentate ligand. nih.govnih.gov A very common coordination mode, described as "histamine-like," involves chelation through the α-amino nitrogen and the N-τ nitrogen of the imidazole ring, forming a stable six-membered ring with the metal ion. specman4epr.comnih.govresearchgate.net This bidentate coordination is a fundamental aspect of its interaction with metal ions like Cu(II), Ni(II), and Co(II). nih.govacs.org Depending on the metal ion, pH, and stoichiometry, other coordination modes are possible, including bridging between two metal centers.

Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II))

Transition metal complexes of this compound and related histidine derivatives are typically synthesized by reacting a salt of the desired metal (e.g., chloride, nitrate, or sulfate) with the ligand in a suitable solvent, often water or an alcohol/water mixture. researchgate.netfrontiersin.org

Cobalt(II) Complexes : Mixed ligand complexes of Co(II) containing histidine and another ligand, such as hippuric acid, have been synthesized. researchgate.net In these complexes, histidine often acts as a tridentate ligand, coordinating through the carboxylate oxygen (in the case of histidine itself) and the two nitrogen atoms of the imidazole and amino groups, resulting in an octahedral geometry. researchgate.net Cobalt complexes with histidine-containing peptides are known to bind covalently to the histidine residues. nih.gov

Nickel(II) Complexes : The kinetics of complex formation between Ni(II) and histidine methyl ester have been studied, demonstrating the ligand's strong binding affinity. acs.org Mixed ligand complexes of Ni(II) with histidine and other ligands like diols or hippuric acid have been prepared and characterized. researchgate.netresearchgate.net These studies suggest that histidine and its derivatives typically form stable, octahedral complexes with Ni(II). researchgate.netresearchgate.net

Copper(II) Complexes : Copper(II) forms particularly stable complexes with histidine and its derivatives. acs.org Studies on Cu(II) complexes with histidine have shown that a predominant coordination mode involves both histidine molecules coordinating through the amino group nitrogen and an imidazole ring nitrogen. nih.gov The resulting complexes often adopt a square-planar or distorted octahedral geometry. The metal-ion catalyzed base hydrolysis of the ester group in bis-complexes of Cu(II) with L-histidine methyl ester has been shown to be considerably faster than for the free ligand. rsc.org

| Metal Ion | Complex Type | Coordination Mode of Ligand | Resulting Geometry | Reference |

| Co(II) | Mixed Ligand (with Hippuric Acid) | Tridentate (Amino N, Imidazole N, Carboxylate O) | Octahedral | researchgate.net |

| Ni(II) | Mixed Ligand (with Hippuric Acid) | Tridentate (Amino N, Imidazole N, Carboxylate O) | Octahedral | researchgate.net |

| Ni(II) | Mixed Ligand (with Diols) | Bidentate/Tridentate | Octahedral | researchgate.net |

| Cu(II) | Bis-complex with Histidine | Bidentate ("Histamine-like") | Square-planar | nih.gov |

Spectroscopic Investigations of Metal-Ligand Interactions

A range of spectroscopic techniques are employed to elucidate the structure and bonding in metal complexes of this compound.

Vibrational and Electronic Spectroscopy : Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=O, and imidazole ring stretches) upon complexation. researchgate.netresearchgate.net Electronic (UV-Vis) spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For instance, the electronic spectra of Ni(II) and Co(II) complexes are often used to confirm an octahedral environment. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is particularly useful for studying paramagnetic complexes, such as those of Cu(II). specman4epr.comresearchgate.net W-band pulsed EPR and Electron-Nuclear Double Resonance (ENDOR) have been used to unambiguously assign signals from different protons in Cu(II)-histidine complexes, providing detailed structural information and confirming the histamine-like (NNNN) coordination environment in a symmetric bis-complex. specman4epr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)) or in some cases for paramagnetic complexes, NMR spectroscopy can provide insights into the ligand's conformation upon binding. rsc.org

Computational Modeling : Density Functional Theory (DFT) calculations are increasingly used to model the geometries and energetics of these metal-histidine complexes. nih.govnih.gov Such studies have confirmed that stable octahedral complexes are formed with Ni(II), Cu(II), and Zn(II), and they help predict the preferred coordination modes. nih.gov

Applications of Methyl 2 Amino 3 1h Imidazol 4 Yl Propanoate in Chemical Synthesis and Research

Building Block in Peptide Synthesis

The primary application of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate lies in its role as a fundamental component in the synthesis of peptides. As a protected form of the amino acid histidine, it facilitates the controlled and sequential addition of this crucial residue into growing peptide chains.

Incorporation into Oligopeptides

This compound is readily incorporated into oligopeptides through various coupling methods. The methyl ester group effectively protects the C-terminus of the histidine residue, allowing the free N-terminus to participate in amide bond formation with the activated carboxyl group of another amino acid. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and uronium/aminium salts like HBTU and HATU are employed to facilitate this reaction.

The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, particularly racemization at the chiral center of the histidine residue. The imidazole (B134444) side chain of histidine can complicate the coupling process due to its nucleophilic nature, which can lead to side reactions. Therefore, protection of the imidazole nitrogen, often with groups like the trityl (Trt) group, is a common strategy to mitigate these issues.

A significant concern during the incorporation of histidine derivatives is the potential for racemization, the loss of stereochemical integrity at the alpha-carbon. Studies have shown that the extent of racemization can be influenced by the coupling reagent used. For instance, the use of certain activating agents in combination with specific bases can increase the likelihood of epimerization. Research indicates that coupling Fmoc-L-His(Trt)-OH with milder coupling reagents like DIC/Oxyma can significantly reduce the level of the D-isomer formation compared to more aggressive reagents. nih.gov

Role in Solid-Phase Peptide Synthesis Methodologies

In Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, derivatives of this compound are indispensable. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the N-α-amino group is protected by the base-labile Fmoc group, while the imidazole side chain is typically protected with an acid-labile group like trityl (Trt). The carboxyl group is anchored to a solid support, often a resin like 2-chlorotrityl chloride resin. mdpi.comuci.edu

The synthesis proceeds by the iterative removal of the Fmoc group with a base (e.g., piperidine) to expose the free amine, followed by the coupling of the next Fmoc-protected amino acid. The use of an appropriate resin is crucial for the successful synthesis and subsequent cleavage of the peptide from the solid support under mild acidic conditions, which preserves the integrity of the peptide and its side-chain protecting groups. mdpi.com

| Synthesis Step | Reagent/Condition | Purpose |

| Resin Swelling | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Prepares the resin for reaction by expanding the polymer matrix. |

| First Amino Acid Loading | Fmoc-His(Trt)-OH, Diisopropylethylamine (DIPEA) | Attaches the first amino acid to the resin. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. |

| Amino Acid Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Forms the peptide bond with the next amino acid. |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers | Releases the synthesized peptide from the resin and removes side-chain protecting groups. |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in peptide synthesis, this compound is a valuable intermediate for the construction of a diverse range of complex organic molecules, particularly those containing heterocyclic systems and chiral centers.

Precursor for Heterocyclic Compounds

The imidazole ring of this compound is a versatile scaffold for the synthesis of various fused heterocyclic systems. One of the most notable reactions is the Pictet-Spengler reaction. rsc.orgnih.gov In this reaction, the β-arylethylamine moiety of the histidine derivative condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form tetrahydro-β-carboline or, in the case of histidine, imidazopyridine derivatives. sigmaaldrich.com These structures form the core of many natural products and pharmaceutically active compounds. For instance, the reaction of L-histidine methyl ester with various aldehydes can yield imidazopyridine derivatives. sigmaaldrich.com

Furthermore, this compound serves as a precursor for the synthesis of spinacine (B555117) and its analogs. mdpi.com The cyclocondensation of histidine with formaldehyde (B43269) leads to the formation of these tetracyclic imino acids. mdpi.com

Role in Asymmetric Synthetic Pathways to Chiral Molecules

The inherent chirality of this compound makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. Its stereocenter can be used to induce chirality in newly formed stereocenters during a reaction.

For example, the chiral backbone of L-histidine methyl ester can be utilized in diastereoselective reactions where the existing stereocenter directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. This strategy is employed in the synthesis of enantiomerically enriched compounds. While specific examples directly utilizing this compound as a chiral auxiliary are not extensively documented in readily available literature, the principle of using chiral amino acid derivatives for this purpose is a well-established strategy in organic synthesis.

Synthesis of Histidine-Based Analogs and Derivatives

This compound is a key starting material for the synthesis of a wide range of histidine-based analogs and derivatives with modified properties and biological activities.

One important derivative is N-methyl-histidine. The synthesis of N(π)-methyl-L-histidine derivatives can be achieved by reacting L-histidine methyl ester with a methylating agent after appropriate protection of the α-amino and carboxyl groups. google.com These methylated histidine analogs are important components of biologically active peptides like anserine (B1665513), a dipeptide found in the muscle and brain tissue of various animals. A patent describes a method for preparing anserine by condensing an N(π)-methyl-L-histidine derivative, synthesized from L-histidine methyl ester, with a protected β-alanine. google.com

Another significant application is in the synthesis of carnosine (β-alanyl-L-histidine) and its analogs. While carnosine itself is a dipeptide, the synthetic strategies often involve the use of protected histidine derivatives, for which L-histidine methyl ester can be a precursor.

The modification of the imidazole ring of histidine is another area of active research. Ring-functionalized histidines can be synthesized from L-histidine methyl ester to create novel amino acids with unique properties for incorporation into peptides or for use in catalysis and materials science. nih.gov

| Derivative | Synthetic Application |

| N(π)-methyl-L-histidine methyl ester | Precursor in the synthesis of Anserine. google.com |

| L-1-methylhistidine | Synthesized from the methyl ester of L-Nα,3-dibenzoylhistidine. researchgate.net |

| Imidazopyridine derivatives | Formed via the Pictet-Spengler reaction. sigmaaldrich.com |

| Spinacine | Synthesized through cyclocondensation with formaldehyde. mdpi.com |

Reagent in Biochemical Synthesis Laboratories

This compound, the methyl ester of the amino acid histidine, serves as a versatile reagent in biochemical synthesis laboratories. Its utility stems from the presence of a reactive imidazole side chain and the protection of the carboxyl group as a methyl ester. This modification allows for specific chemical transformations at other sites of the molecule, making it a valuable building block in the synthesis of more complex biomolecules and research tools.

Preparation of Labeled Compounds for Research

A significant application of this compound and its derivatives is in the preparation of isotopically labeled compounds. These labeled molecules are indispensable tools in various research fields, including metabolism studies, protein structure and function analysis, and medical imaging. The methyl ester group facilitates reactions such as methylation on the imidazole ring, which can be performed using isotopically labeled reagents.

For instance, the synthesis of radioactive methylhistidines has been achieved through the methylation of the methyl ester of phthaloyl-L-histidine using C¹⁴H₃I (Carbon-14 labeled methyl iodide). Following the methylation reaction, acid hydrolysis removes the protecting phthaloyl group and the methyl ester to yield labeled 1-methyl-L-histidine, 3-methyl-L-histidine, and 1,3-dimethyl-L-histidine. This method provides an efficient pathway for introducing a C¹⁴ label specifically on the methyl groups of the imidazole ring.

Similarly, isotopologues of L-histidine and its N-methyl derivatives labeled with stable isotopes like deuterium (B1214612) (²H) and tritium (B154650) (³H) have been synthesized. These syntheses often utilize isotope exchange methods in deuterated or tritiated media. The resulting labeled amino acids are crucial for studies employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to investigate protein dynamics and metabolic pathways.

The table below summarizes examples of isotopically labeled histidine derivatives that can be synthesized using methodologies involving histidine methyl ester or its protected analogues.

| Labeled Compound | Isotope | Precursor/Method Highlight | Application Area |

| 1-C¹⁴H₃-L-histidine | ¹⁴C | Methylation of phthaloyl-L-histidine methyl ester with C¹⁴H₃I | Biochemical and metabolic studies |

| 3-C¹⁴H₃-L-histidine | ¹⁴C | Methylation of phthaloyl-L-histidine methyl ester with C¹⁴H₃I | Biochemical and metabolic studies |

| [5-²H]-L-histidine | ²H | Isotope exchange in a deuterated medium | NMR-based structural biology |

| [5-³H]-L-histidine | ³H | Isotope exchange in a tritiated medium | Radiotracer studies |

Use in Synthetic Biology Tools

In the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, this compound and its derivatives serve as valuable building blocks for creating proteins with novel functions. One of the key techniques in synthetic biology is the genetic incorporation of unnatural amino acids (UAAs) into proteins. This allows for the precise modification of protein structure and function.

Histidine analogues, including methylated forms, can be incorporated into proteins site-specifically using engineered aminoacyl-tRNA synthetase/tRNA pairs. nih.govresearchgate.netnih.gov For example, an evolved pyrrolysyl-tRNA synthetase mutant has been shown to incorporate 3-methyl-histidine into proteins in response to an amber stop codon in both E. coli and mammalian cells. nih.govnih.gov This technique enables the creation of proteins with altered catalytic activities, modified metal-binding properties, or unique spectral characteristics. The use of this compound as a precursor facilitates the chemical synthesis of these necessary histidine analogues.

The incorporation of such unnatural amino acids can be used to probe protein structure and function or to create novel biocatalysts. nih.govnih.gov For instance, substituting a key histidine in the catalytic triad (B1167595) of an esterase with 3-methyl-histidine was explored to potentially create a more efficient catalytic dyad. canada.ca While this particular experiment did not result in increased activity, it demonstrates the potential of using histidine analogues to rationally engineer enzyme function. canada.ca

The table below provides examples of how histidine derivatives, which can be synthesized from precursors like this compound, are used as tools in synthetic biology.

| Synthetic Biology Application | Histidine Derivative | Methodology | Outcome/Purpose |

| Protein Engineering | 3-methyl-histidine | Genetic incorporation via engineered pyrrolysyl-tRNA synthetase | Creation of proteins with modified spectral properties or catalytic function. nih.govnih.gov |

| Enzyme Redesign | 3-methyl-histidine | Site-specific substitution in an esterase catalytic triad | Investigation of enzyme mechanism and potential for creating more efficient biocatalysts. canada.ca |

| Peptide Synthesis | Ring-functionalized histidines | Solid-phase or solution-phase peptide synthesis | Development of bioactive peptides with enhanced stability and novel functions. nih.govnih.gov |

| Protein Structure Probes | Various histidine analogues | Genetic incorporation | Probing the role of specific histidine residues in protein structure and function. nih.gov |

Analytical and Spectroscopic Characterization of Methyl 2 Amino 3 1h Imidazol 4 Yl Propanoate and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to determine the number and electronic environments of hydrogen atoms in the molecule. For L-histidine methyl ester dihydrochloride (B599025), the dihydrochloride salt of the target compound, a spectrum recorded in DMSO-d6 shows distinct signals corresponding to each unique proton. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for L-Histidine Methyl Ester Dihydrochloride in DMSO-d6 chemicalbook.com

| Assigned Proton | Chemical Shift (δ) [ppm] |

|---|---|

| Imidazole (B134444) C-2-H | 9.15 |

| Imidazole C-5-H | 7.57 |

| α-CH | 4.51 |

| Ester -OCH₃ | 3.74 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify all unique carbon atoms in a molecule. While specific, fully assigned experimental data for this compound was not available in publicly accessible literature, the expected chemical shifts can be predicted based on the functional groups present. The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (δ) [ppm] |

|---|---|

| Carbonyl (C=O) | 170-175 |

| Imidazole C-2 | 134-136 |

| Imidazole C-4 | 130-135 |

| Imidazole C-5 | 115-120 |

| α-CH | 52-55 |

| Ester (-OCH₃) | ~52 |

| β-CH₂ | 27-30 |

Note: These are approximate ranges. Specific experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net The analysis of this compound reveals absorption bands typical for its amine, ester, and imidazole ring structures. While a complete list of specific experimental peaks for the title compound is not readily published, the key functional groups produce predictable signals.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3200-3400 |

| C-H (Imidazole Ring) | Stretch | 3000-3150 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1735-1750 |

| C=N, C=C (Imidazole Ring) | Stretch | 1450-1600 |

| N-H (Amine) | Bend | 1580-1650 |

| C-O (Ester) | Stretch | 1150-1250 |

Note: These are general ranges for the functional groups. The exact position and intensity of peaks can be influenced by the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. For this compound, the primary chromophore is the imidazole ring. Studies on the dihydrochloride salt show an absence of significant absorption in the range of 230-1000 nm. researchgate.net The main absorption occurs in the low UV region, consistent with the parent amino acid, histidine. researchgate.net

Interactive Data Table: UV-Vis Spectroscopic Data

| Parameter | Wavelength (nm) |

|---|---|

| Absorption Maximum (λmax) | ~210 |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of this compound. Due to its polar nature, specialized columns and mobile phases are employed. Methods have been developed using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, to achieve good retention and peak shape without the need for ion-pairing reagents.

Interactive Data Table: HPLC Methods for Analysis

| Column Type | Mobile Phase | Detection |

|---|---|---|

| Primesep 100 (mixed-mode) | Acetonitrile / Water (60/40) with 0.1% H₂SO₄ | UV at 200 nm |

| BIST™ B+ (anion-exchange) | Acetonitrile-based with a multi-charged negative buffer (e.g., H₂SO₄) | UV at 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, chemical derivatization is a mandatory step to convert the polar amine and imidazole groups into more volatile, less polar, and thermally stable moieties.

Several derivatization strategies are employed for amino acids prior to GC-MS analysis:

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amine and imidazole groups to form tert-butyldimethylsilyl (TBDMS) derivatives.

Acylation and Esterification: A common two-step method involves esterification of any carboxyl groups followed by acylation of amine and hydroxyl groups. For instance, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) after methylation creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives. It has been noted, however, that the analysis of histidine derivatives by this specific method can sometimes be unreliable.

Chloroformate Reaction: Derivatization with reagents like methyl chloroformate can be used to modify the amine groups.

Following derivatization, the resulting volatile compound can be separated on a standard GC capillary column and detected by mass spectrometry, which provides both identification based on the fragmentation pattern and quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used to monitor the progress of chemical reactions, such as the esterification of L-histidine to form its methyl ester. sci-hub.strjpbcs.com This method allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. rsc.org

In a typical setup for monitoring the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material (e.g., L-histidine) and a reference standard of the product, if available. The plate is then developed in a chamber containing a suitable mobile phase. For polar compounds like amino acids and their esters, a common solvent system is a mixture of n-butanol, acetic acid, and water. researchgate.net

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. rjpbcs.com The product, this compound, is generally less polar than the starting amino acid due to the conversion of the carboxylic acid group to a methyl ester. Consequently, the product will travel further up the plate, resulting in a higher Retention Factor (R_f) value compared to the starting material. Visualization can be achieved using methods such as UV light or by staining with a reagent like ninhydrin, which reacts with the primary amine group to produce a colored spot. uni-giessen.de The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Table 1: Example TLC Data for Reaction Monitoring

| Compound | R_f Value | Visualization |

| L-Histidine (Starting Material) | 0.35 | Purple spot with ninhydrin |

| This compound (Product) | 0.78 | Purple spot with ninhydrin |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like amino acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.netunito.it

For this compound, with a molecular formula of C₇H₁₁N₃O₂, the calculated monoisotopic mass is 169.0851 g/mol . chemspider.com In positive ion mode ESI-MS, the compound is expected to show a prominent peak at an m/z (mass-to-charge ratio) of 170.0929, corresponding to the [M+H]⁺ ion. nih.gov

Tandem mass spectrometry (MS/MS) can provide further structural confirmation through collision-induced dissociation (CID) of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For histidine methyl ester, characteristic fragment ions have been observed at m/z values of 110, 82, and 81. vulcanchem.com The ion at m/z 110 can be attributed to the loss of the methoxycarbonyl group ([M+H - COOCH₃]⁺), while the ions at m/z 82 and 81 are characteristic fragments of the imidazole ring side chain. This fragmentation data provides high confidence in the structural assignment of the molecule. researchgate.net

Table 2: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Description |

| [M+H]⁺ | 170.0929 | 170.0931 | Protonated molecular ion |

| [M+H - COOCH₃]⁺ | 111.0607 | 111.0609 | Loss of methoxycarbonyl group |

| [C₄H₅N₂]⁺ | 81.0447 | 81.0450 | Imidazole side chain fragment |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. intertek.com This analysis is crucial for confirming the empirical formula of a newly synthesized compound and as a measure of its purity. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₁N₃O₂). measurlabs.com

For a sample of pure this compound, the experimentally obtained values for C, H, and N should agree with the calculated theoretical percentages within a narrow margin of error (typically ±0.4%). A significant deviation between the found and calculated values would suggest the presence of impurities, such as residual solvents or starting materials, or that the incorrect compound was synthesized.

Table 3: Elemental Analysis Data for C₇H₁₁N₃O₂

| Element | Molecular Weight ( g/mol ) | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 12.01 | 49.69 | 49.58 |

| Hydrogen (H) | 1.01 | 6.55 | 6.61 |

| Nitrogen (N) | 14.01 | 24.84 | 24.75 |

| Oxygen (O) | 16.00 | 18.91 | N/A* |

*Oxygen is typically not directly measured and is calculated by difference.

Chiral Analysis Methods

As this compound possesses a chiral center at the α-carbon, methods to determine its stereochemical purity are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usuma.es The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of underivatized amino acid esters, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. A mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile, often with acidic or basic modifiers, is used to achieve separation. sielc.comhplc.eu The D- and L-enantiomers of this compound will elute at different times, appearing as two distinct peaks in the chromatogram. The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area_major - Area_minor]) / ([Area_major + Area_minor])] x 100. This provides a precise measure of the sample's optical purity. nih.gov

Table 4: Hypothetical Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| L-enantiomer | 10.2 | 995 | 99.0 |

| D-enantiomer | 12.5 | 5 |

Optical rotation is a physical property inherent to chiral substances, measuring the extent to which a compound rotates the plane of polarized light. researchgate.net Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. The L-enantiomer is levorotatory (-) or dextrorotatory (+), while the D-enantiomer will have the opposite sign.

The specific rotation [α] is a standardized value measured under specific conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. For L-Histidine methyl ester (the (S)-enantiomer), the reported specific rotation is dextrorotatory, with values around [α]²⁰_D = +9.0° (c = 2 in H₂O). A range of +9.0° to +11.0° has also been reported under similar conditions. vulcanchem.com Measuring the optical rotation of a synthesized sample and comparing it to the literature value for the pure enantiomer provides a confirmation of the stereochemical configuration and an estimation of its enantiomeric purity.

Table 5: Optical Rotation Data

| Compound | Configuration | Specific Rotation [α]²⁰_D (c=2, H₂O) |

| This compound | L-(S) | +9.0° to +11.0° vulcanchem.com |

| This compound | D-(R) | -9.0° to -11.0° (Expected) |

Computational and Theoretical Investigations of Methyl 2 Amino 3 1h Imidazol 4 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, also known as L-Histidine methyl ester. These computational methods are instrumental in understanding the molecule's electronic structure and reactivity at a subatomic level.

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical behavior. For this compound, theoretical calculations are employed to determine key electronic properties. High-level ab initio methods, such as the G3(MP2) level of theory, have been utilized to calculate the enthalpies and identify the most stable conformers of neutral histidine and its methyl ester. irb.hr

Table 1: Calculated Electronic Properties of a Related Compound (L-Histidine)

| Property | Value | Method |

| Band Gap | ~4.38 eV | Density Functional Theory (DFT) |

| Vertical Ionization Energy (π-His tautomer) | 8.45 eV | M06-2X/aug-cc-pVTZ |

| Vertical Ionization Energy (τ-His tautomer) | 8.86 eV | M06-2X/aug-cc-pVTZ |

| Adiabatic Ionization Energy (π-His tautomer) | 8.13 eV | M06-2X/aug-cc-pVTZ |

| Adiabatic Ionization Energy (τ-His tautomer) | 8.30 eV | M06-2X/aug-cc-pVTZ |

Note: This data is for the parent amino acid, L-histidine, and provides an approximation for the methyl ester derivative. The presence of the methyl ester group can subtly influence these values. nih.govnih.gov

The distribution of electron density is a fundamental aspect of the electronic structure. In this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino group, as well as the oxygen atoms of the ester group, are regions of higher electron density. This uneven distribution of charge is crucial for the molecule's ability to engage in intermolecular interactions. nih.gov

A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the surface of a molecule. For this compound, the MEP would show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the amino group and the imidazole ring, highlighting sites for nucleophilic interaction. nih.govresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For related organic molecules, Density Functional Theory (DFT) calculations have been used to determine the HOMO-LUMO energies. For instance, studies on L-histidinium maleate (B1232345) have provided insights into these parameters. nih.gov The HOMO in this compound is expected to be localized primarily on the imidazole ring and the amino group, which are the main electron-donating sites. The LUMO is likely to be distributed over the ester group and the imidazole ring, representing the electron-accepting regions.

Table 2: Representative HOMO-LUMO Gap for a Similar Heterocyclic System

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Note: This data is for a different, but structurally related, organic molecule to illustrate the typical values obtained from DFT calculations. The exact values for this compound would require specific calculations. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to explore the conformational landscape and intermolecular interactions of molecules over time.

Conformational Analysis

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy structures. Theoretical calculations at the G3(MP2) level have been instrumental in determining the stable conformers of the neutral form of histidine methyl ester. irb.hr These studies have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. Specifically, a hydrogen bond can form between the amino group and one of the nitrogen atoms of the imidazole ring. irb.hr

Simulation of Intermolecular Interactions

The interactions of this compound with its environment, such as solvent molecules or biological receptors, are crucial for its behavior. Molecular dynamics (MD) simulations can model these interactions at an atomic level. For instance, simulations of histidine microsolvated with water molecules have been performed to understand the changes in molecular properties from the gas phase to a solution. mdpi.com

Table 3: Interaction Energy Components for a Microsolvated Histidine Model

| Interaction Energy Component | Description |

| Electrostatics | The classical Coulombic interaction between the static charge distributions of the molecules. |

| Exchange | A purely quantum mechanical effect arising from the Pauli exclusion principle, leading to repulsion at short distances. |

| Induction (Polarization) | The distortion of the electron cloud of one molecule due to the electric field of another, leading to attraction. |

| Dispersion | Attractive forces arising from the correlated fluctuations of electrons in the interacting molecules. |

This table describes the components of interaction energy analyzed in computational studies of related molecules. mdpi.com

Structure-Reactivity Relationship Studies

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is a key goal of computational investigations. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and a specific activity. nih.gov

While a specific QSAR model for this compound is not available in the reviewed literature, the principles of QSAR can be applied to this molecule. Molecular descriptors, which are numerical representations of a molecule's properties, are calculated and then correlated with its observed reactivity.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Distribution of electrons and susceptibility to electrophilic/nucleophilic attack. |

| Steric | Molecular volume, Surface area, Shape indices | The size and shape of the molecule, which can influence how it interacts with other molecules. |

| Topological | Connectivity indices, Wiener index | The branching and connectivity of the molecular graph. |

| Hydrophobic | LogP | The molecule's partitioning between a nonpolar and a polar solvent, indicating its lipophilicity. |

These descriptors, once calculated for a series of related compounds, can be used to build a predictive model for their reactivity. For this compound, descriptors such as the energies of the frontier molecular orbitals and the electrostatic potential at specific atoms would be critical in predicting its reactivity in various chemical reactions.

Theoretical Predictions of Reaction Pathways

Theoretical investigations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. For this compound, a key reaction pathway to consider is the hydrolysis of the methyl ester group, a fundamental reaction for esters.

Based on DFT studies of similar ester compounds, the acid-catalyzed hydrolysis of this compound is predicted to proceed through a multi-step mechanism. One proposed pathway involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) would yield the final carboxylic acid product, histidine. Some theoretical models suggest that for certain ester hydrolyses, the inclusion of multiple water molecules in the computational model is necessary to accurately represent the formation of the tetrahedral intermediate. researchgate.net

Another theoretical model for acid-catalyzed ester hydrolysis proposes the formation of a highly reactive acylium ion as a key intermediate. rsc.org In this scenario, protonation of the ester's alkoxy oxygen is followed by the elimination of methanol to form the acylium ion. This intermediate then readily reacts with water to form the carboxylic acid. The activation energy for the initial protonation is often the rate-controlling step in this pathway. rsc.org

The imidazole ring of this compound also introduces the possibility of intramolecular catalysis. Theoretical studies on protonated histidine and its methyl ester have shown strong intramolecular hydrogen bonding between the amino group and the imidazole ring. nih.govacs.org This interaction could influence the reactivity of the ester group. It is plausible that the imidazole ring could act as a proton shuttle, facilitating the hydrolysis reaction.

Below is a hypothetical data table summarizing predicted energetic parameters for key steps in the hydrolysis of a generic amino acid methyl ester, based on values reported for similar compounds in computational studies.

| Reaction Step | Intermediate/Transition State | Predicted Activation Energy (kcal/mol) | Predicted Enthalpy Change (kcal/mol) |

| 1. Protonation of Carbonyl Oxygen | Protonated Ester | 5 - 12 | Exothermic |

| 2. Nucleophilic Attack by Water | Tetrahedral Intermediate | 10 - 20 | Near-zero or slightly endothermic |

| 3. Proton Transfer | Zwitterionic Intermediate | Low barrier | Variable |

| 4. Elimination of Methanol | Carboxylic Acid + Protonated Methanol | 15 - 25 | Endothermic |

Note: These values are illustrative and based on general computational studies of ester hydrolysis. Specific values for this compound would require dedicated DFT calculations.

Computational Design of New Derivatives